N'-(2-chloroacetyl)naphthalene-2-carbohydrazide
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Overview
Description
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₂. It consists of 11 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, and a hydrazine group .
Preparation Methods
The synthesis of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazine group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide can be compared with other similar compounds, such as:
Naphthalene-2-carbohydrazide: Lacks the 2-chloroacetyl group, resulting in different reactivity and applications.
2-chloroacetylhydrazine: Lacks the naphthalene ring, leading to different chemical properties and uses.
Naphthalene-2-carboxylic acid: Lacks the hydrazine group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMNYOLEDMHCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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